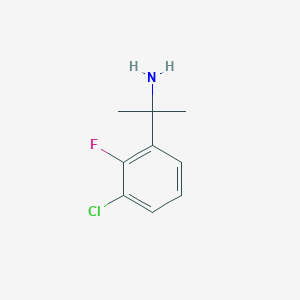

2-(3-Chloro-2-fluorophenyl)propan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClFN |

|---|---|

Molecular Weight |

187.64 g/mol |

IUPAC Name |

2-(3-chloro-2-fluorophenyl)propan-2-amine |

InChI |

InChI=1S/C9H11ClFN/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5H,12H2,1-2H3 |

InChI Key |

UMPQIHFEWXPMRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C(=CC=C1)Cl)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Chloro 2 Fluorophenyl Propan 2 Amine

Retrosynthetic Analysis of 2-(3-Chloro-2-fluorophenyl)propan-2-amine

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com This process involves breaking down the molecule at key bonds, known as disconnections, which correspond to reliable forward-reaction steps.

The most logical disconnection point in the target molecule is the carbon-nitrogen (C-N) bond of the tertiary amine. This is a common strategy for amines, ethers, and esters where a heteroatom connects different parts of the molecule. amazonaws.com

Two primary disconnection strategies for the amine moiety are:

Direct C-N Bond Disconnection: This approach breaks the bond between the tertiary carbon and the nitrogen atom. The corresponding synthons are a tertiary carbocation (or an equivalent electrophilic species) and an ammonia (B1221849) equivalent. In the forward synthesis, this translates to reactions such as:

Reductive Amination: Starting from the corresponding ketone, 2-(3-chloro-2-fluorophenyl)propan-2-one, a reaction with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride) would form the target amine.

Ritter Reaction: Starting from the corresponding tertiary alcohol, 2-(3-chloro-2-fluorophenyl)propan-2-ol, a reaction with a nitrile (e.g., acetonitrile) under acidic conditions would form an N-alkyl amide, which can then be hydrolyzed to yield the primary amine.

Disconnection via a Precursor Functional Group: An alternative is to consider the amine as being derived from another functional group.

From an Azide (B81097): A disconnection to a tertiary azide, which can be synthesized from the corresponding tertiary alcohol or alkyl halide via nucleophilic substitution. The azide is then reduced to the amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

From a Nitrile (via Grignard): One could envision a disconnection of a C-C bond adjacent to the amine. For instance, reacting 3-chloro-2-fluoroacetonitrile with a methyl Grignard reagent (CH₃MgBr) would form an imine intermediate, which upon hydrolysis and subsequent reduction would yield the amine.

The construction of the 1-chloro-2-fluoro-3-substituted benzene (B151609) ring is a significant challenge due to the specific regiochemistry required. The synthesis must carefully control the introduction of the chloro, fluoro, and propyl groups.

Potential strategies starting from simpler aromatic precursors include:

From 2,3-Dichloronitrobenzene: A plausible route begins with 2,3-dichloronitrobenzene.

Nucleophilic Aromatic Substitution (SNA_r): The nitro group activates the ring, allowing for selective displacement of one chlorine atom by fluoride (B91410) using a fluoride source like potassium fluoride (KF) in an aprotic polar solvent. The chlorine at position 2 is more activated towards substitution than the one at position 3.

Reduction: The nitro group of the resulting 3-chloro-2-fluoronitrobenzene is reduced to an amine (e.g., using Sn/HCl or catalytic hydrogenation) to yield 3-chloro-2-fluoroaniline.

Sandmeyer Reaction: The aniline (B41778) can be converted to a diazonium salt, which can then be used to introduce the propan-2-amine side chain through various coupling reactions.

From 3-Chloro-2-methylaniline: Another approach could utilize commercially available 3-chloro-2-methylaniline. google.com

Diazotization and Fluorination: The amino group can be converted to a diazonium salt and subsequently replaced by a fluorine atom using the Balz-Schiemann reaction (HBF₄) or related modern fluorinating agents. This would yield 2-chloro-1-fluoro-3-methylbenzene.

Side-Chain Functionalization: The methyl group can be functionalized. For example, benzylic bromination followed by conversion to a Grignard reagent and reaction with acetone (B3395972) would lead to the tertiary alcohol precursor for the Ritter reaction.

Exploration of Novel Synthetic Pathways for this compound

Modern synthetic chemistry offers a range of powerful tools to improve efficiency, selectivity, and sustainability compared to classical methods.

The target molecule contains a chiral center at the carbon atom bonded to the amine group. The synthesis of a single enantiomer is often crucial for biological applications. Methods for stereoselective synthesis can be employed to achieve this. nih.gov

Asymmetric Reductive Amination: The ketone precursor, 2-(3-chloro-2-fluorophenyl)propan-2-one, could be converted to the chiral amine using a chiral catalyst or a chiral auxiliary. For instance, a chiral phosphine (B1218219) ligand in combination with a transition metal catalyst could facilitate the enantioselective hydrogenation of the intermediate imine.

Kinetic Resolution: A racemic mixture of the amine can be resolved using a chiral acid to form diastereomeric salts, which can then be separated by crystallization. Alternatively, enzymatic resolution using a lipase (B570770) or an acylase could selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Chiral Pool Synthesis: While less direct, a synthesis could potentially start from a chiral starting material, such as a derivative of alanine, where the stereocenter is already established.

Transition metal catalysis is a powerful tool for constructing C-C and C-heteroatom bonds. nih.gov Palladium-catalyzed cross-coupling reactions are particularly useful for building substituted aromatic rings.

A key precursor, 3-chloro-2-fluoroacetophenone, could be synthesized using these methods:

Suzuki Coupling: A reaction between a boronic acid derivative, such as (3-chloro-2-fluorophenyl)boronic acid, and an acetylating agent under palladium catalysis.

Stille Coupling: Coupling of an organostannane, like 2-acetyl-1-chloro-3-fluorobenzene, with a suitable partner.

Directed C-H Activation/Fluorination: A more advanced strategy involves the direct, regioselective introduction of the fluorine atom onto a pre-existing aromatic scaffold. For example, starting with a 3-chloro-substituted acetophenone (B1666503) derivative containing a directing group (e.g., an oxime or pyridine), a palladium-catalyzed C-H activation could selectively introduce fluorine at the ortho position. nih.gov This method offers high atom economy by avoiding the need for pre-functionalized starting materials.

Table 1: Comparison of Synthetic Strategies

| Strategy | Key Reaction | Precursor(s) | Advantages | Challenges |

|---|---|---|---|---|

| Retrosynthesis via Reductive Amination | Reductive Amination | 2-(3-chloro-2-fluorophenyl)propan-2-one, NH₃ | Convergent, reliable | Requires synthesis of the specific ketone precursor |

| Retrosynthesis via Ritter Reaction | Ritter Reaction | 2-(3-chloro-2-fluorophenyl)propan-2-ol, MeCN | Utilizes a stable alcohol precursor | Requires harsh acidic conditions and a hydrolysis step |

| Transition Metal-Catalyzed Precursor Synthesis | Pd-catalyzed C-H Fluorination | 3-Chloroacetophenone derivative | High regioselectivity, atom economy nih.gov | Requires a suitable directing group, catalyst optimization |

| Stereoselective Synthesis | Asymmetric Hydrogenation | Imine of 2-(3-chloro-2-fluorophenyl)propan-2-one | Direct access to single enantiomers | Requires development of a specific chiral catalyst system |

This table is interactive. Click on the headers to sort the data.

Applying green chemistry principles aims to reduce the environmental impact of chemical synthesis.

Catalysis: The use of transition metal-catalyzed reactions (as discussed in 2.2.2) and biocatalysis (e.g., using transaminases for the amination step) is a core green principle. Catalytic amounts of reagents are used instead of stoichiometric ones, significantly reducing waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the starting materials into the final product. C-H activation strategies are particularly advantageous in this regard.

Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane (B109758) or benzene with greener alternatives such as 2-methyltetrahydrofuran, ethanol, or even water where possible. The use of less toxic fluorinating agents in place of older, more hazardous ones (e.g., elemental fluorine) is also a key consideration.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Optimization of Reaction Conditions for this compound Synthesis

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a pivotal role in the synthesis of 2-arylpropan-2-amines, influencing reaction rates, pathways, and product selectivity. In processes like reductive amination, both protic and aprotic solvents can be employed, each with distinct effects on the reaction mechanism.

For the reductive amination of ketones, a systematic study has shown that the solvent's nature heavily influences whether the reaction proceeds via the hydrogenation of an imine or the hydrogenolysis of a Schiff base adduct. researchgate.net While these pathways can coexist in organic solvents, the polarity and protic nature of the solvent can favor one over the other. researchgate.net For instance, in aqueous systems, the formation of the imine and Schiff base intermediates is often disfavored, which can lead to a higher selectivity towards the corresponding alcohol byproduct. researchgate.net

Methanol has been identified as a particularly effective solvent for the reductive amination of ketones, often leading to higher rates of imine and Schiff base formation and demonstrating high hydrogenation activity. researchgate.net However, caution is warranted when using alcohol solvents, especially with metal catalysts and hydrogen gas, as more reactive primary and secondary alcohols can be oxidized to aldehydes or ketones, which may then participate in side reactions.

Table 1: Effect of Solvent on the Yield of Primary Amines in Reductive Amination of Substituted Ketones

| Solvent | Substrate | Catalyst | Yield (%) | Reference |

| Methanol | Cyclohexanone | Ru/C | High | researchgate.net |

| Water | Cyclohexanone | Ru/C | Low (alcohol is major product) | researchgate.net |

| Dioxane | Cyclohexanone | Rh/C | Moderate | researchgate.net |

| Toluene | Cyclohexanone | Pd/C | Moderate | researchgate.net |

| Aqueous Ammonia | Acetophenone | Fe/(N)SiC | 96 | nih.govsci-hub.se |

| THF | Acetophenone | CoCl2/NaBH4 | 85 | acs.org |

Temperature and Pressure Influences on Yield and Isomer Ratios

Temperature and pressure are critical parameters that directly impact the kinetics and thermodynamics of the synthesis of this compound. Adjusting these conditions can significantly influence the reaction rate, product yield, and the formation of any potential isomers.

In reductive amination reactions, temperature plays a crucial role. For instance, in the ruthenium-catalyzed reductive amination of acetophenone, a faster reaction rate was observed at 85°C. However, increasing the temperature to 125°C shifted the primary reaction towards the hydrogen transfer, resulting in the formation of α-phenylethanol as the main product. sioc-journal.cn This highlights the delicate balance required to maximize the yield of the desired amine. Similarly, in the iron-catalyzed reductive amination of various aryl-alkyl ketones, temperatures around 140°C were found to be optimal for achieving high yields of the corresponding primary amines. nih.govsci-hub.se For some cobalt-catalyzed systems, milder conditions of 50-60°C have proven effective. researchgate.net

Pressure, particularly of hydrogen gas in catalytic reductive amination, is another key variable. In the iron-catalyzed reductive amination of acetophenone, a hydrogen pressure of 6.5 MPa was found to be optimal. nih.govsci-hub.se Increasing the hydrogen pressure generally leads to an increased yield of the aminated product, likely by promoting the hydrogenation of the imine intermediate. acs.org However, for some catalytic systems, the influence of pressure can plateau above a certain point. researchgate.net

For the Ritter reaction, which involves the formation of a carbocation intermediate, temperature control is essential to manage potential side reactions such as elimination or rearrangement. The reaction is often conducted at elevated temperatures to drive the reaction to completion, but excessive heat can lead to degradation of the product. The pressure in a Ritter reaction is typically determined by the vapor pressure of the reactants and solvent at the given temperature, especially when conducted in a sealed vessel.

Table 2: Influence of Temperature and Pressure on Reductive Amination Yield

| Substrate | Catalyst | Temperature (°C) | Pressure (MPa H₂) | Yield (%) | Reference |

| Acetophenone | Fe/(N)SiC | 140 | 6.5 | 96 | nih.govsci-hub.se |

| 4-Fluoroacetophenone | Fe/(N)SiC | 140 | 6.5 | 93 | nih.govsci-hub.se |

| 4-Chloroacetophenone | Fe/(N)SiC | 140 | 6.5 | 90 | nih.govsci-hub.se |

| Heptaldehyde | Ru/γ-Al₂O₃ | 100 | - | 94 | sci-hub.se |

| Acetophenone | Co catalyst | 50 | 1.0 | High | researchgate.net |

| Furfural | Ru/TiO₂-200A-H | 50 | 1.0 | 96.4 | acs.org |

Catalyst Screening and Ligand Design for Enhanced Synthesis

The choice of catalyst and, where applicable, the associated ligands is paramount for achieving high efficiency and selectivity in the synthesis of sterically hindered amines like this compound.

In catalytic reductive amination, a variety of metal catalysts have been explored. Noble metal catalysts such as ruthenium, rhodium, palladium, and platinum supported on carbon have shown effectiveness. researchgate.net More recently, catalysts based on earth-abundant metals like iron and cobalt have gained attention due to their lower cost and environmental benefits. For example, an iron-based catalyst on a nitrogen-doped silicon carbide support (Fe/(N)SiC) has demonstrated high yields for the reductive amination of various substituted acetophenones, including those with halogen substituents. nih.govsci-hub.se Similarly, cobalt-based catalysts have been shown to be effective under mild conditions. acs.orgresearchgate.net

For palladium-catalyzed aminations, particularly of hindered aryl halides which could be a precursor route, ligand design is critical. The development of bulky, electron-rich phosphine ligands, such as biarylphosphines, has significantly advanced the field. acs.orgnih.gov These ligands stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. For the arylation of very hindered primary amines, specific biarylphosphine ligands have been rationally designed to achieve excellent efficiency. acs.org The choice of ligand can dramatically affect the reaction rate and the ability to couple challenging substrates. acs.org

In the context of the Ritter reaction, the "catalyst" is typically a strong Brønsted or Lewis acid. Sulfuric acid is traditionally used, but other catalysts like iron(III) nitrate (B79036) have been shown to promote the reaction under milder conditions. nih.gov The development of more environmentally benign and reusable solid acid catalysts is an active area of research.

Table 3: Catalyst and Ligand Effects on Amination Reactions

| Reaction Type | Substrate | Catalyst/Ligand | Solvent | Yield (%) | Reference |

| Reductive Amination | Acetophenone | Fe/(N)SiC | Aqueous Ammonia | 96 | nih.govsci-hub.se |

| Reductive Amination | 4-Chloroacetophenone | Fe/(N)SiC | Aqueous Ammonia | 90 | nih.govsci-hub.se |

| Reductive Amination | Acetophenone | CoCl₂/NaBH₄ | THF | 85 | acs.org |

| Pd-catalyzed Arylation | 4-Chlorotoluene | Pd(OAc)₂ / BippyPhos | Dioxane | 92 | nih.gov |

| Pd-catalyzed Arylation | 2-Bromo-m-xylene | Pd(dba)₂ / L7 (custom ligand) | Dioxane | 95 | acs.org |

| Ritter Reaction | 1-Phenylethanol | Fe(NO₃)₃·9H₂O | Acetonitrile (B52724) | 98.8 | nih.gov |

Mechanistic Investigations of Reactions Involving 2 3 Chloro 2 Fluorophenyl Propan 2 Amine

Elucidation of Reaction Mechanisms in Amine Functionalization

There is no published research that elucidates the specific mechanisms of amine functionalization reactions involving 2-(3-Chloro-2-fluorophenyl)propan-2-amine. General principles of amine chemistry would suggest potential reaction pathways, but without experimental or computational studies on this specific molecule, any discussion would be purely speculative and fall outside the scope of this report.

Kinetic Studies of Derivatization Reactions of this compound

No kinetic data, such as reaction rates, rate constants, or activation energies, have been reported for the derivatization reactions of this compound. Such studies are crucial for understanding the factors that influence the speed and efficiency of chemical reactions.

Derivatization and Structural Modification of 2 3 Chloro 2 Fluorophenyl Propan 2 Amine

Synthesis of Analogues with Structural Variations on the Phenyl Ring

Variations on the phenyl ring are typically achieved through electrophilic aromatic substitution or by employing differently substituted starting materials in the initial synthesis.

The introduction of further halogen atoms onto the 3-chloro-2-fluorophenyl ring can be achieved through electrophilic halogenation. The existing chloro and fluoro substituents are ortho-, para-directing groups. However, due to steric hindrance from the propan-2-amine group and the existing halogens, the regioselectivity of these reactions can be complex. The most likely positions for further substitution are C4 and C6.

Standard halogenating agents can be employed for this purpose. For instance, chlorination can be carried out using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). youtube.com Similarly, bromination is typically achieved with bromine (Br₂) and a catalyst like iron(III) bromide (FeBr₃). youtube.com Iodination is often performed with iodine and an oxidizing agent. The precise conditions must be carefully controlled to manage selectivity and prevent over-halogenation. While direct halogenation of the target compound has not been extensively documented, analogous reactions on substituted chlorobenzenes are well-established. rsc.org

Table 1: Representative Electrophilic Halogenation Reactions for Aromatic Rings

| Halogenation Type | Reagents & Conditions | Potential Product(s) |

|---|---|---|

| Chlorination | Cl₂ / FeCl₃, dark | 2-(3,4-Dichloro-2-fluorophenyl)propan-2-amine |

| 2-(3,6-Dichloro-2-fluorophenyl)propan-2-amine | ||

| Bromination | Br₂ / FeBr₃, dark | 2-(4-Bromo-3-chloro-2-fluorophenyl)propan-2-amine |

| 2-(6-Bromo-3-chloro-2-fluorophenyl)propan-2-amine |

Modification of the alkyl portion of 2-(3-Chloro-2-fluorophenyl)propan-2-amine is less straightforward than ring substitution and typically involves a complete re-synthesis from modified precursors. The core structure is a tertiary carbinamine, and creating analogues involves synthetic routes capable of producing sterically hindered primary amines. nih.govresearchgate.net

One general approach begins with a substituted benzyl (B1604629) halide, which can be reacted with isobutyronitrile (B166230) to form a key intermediate. google.com This intermediate can then undergo hydrolysis, a Curtius rearrangement, and subsequent reduction to yield the desired phenylpropan-2-amine analogue. google.com By starting with different nitriles or substituted benzyl halides, a variety of alkyl chain modifications can be achieved. For instance, replacing isobutyronitrile with a different branched nitrile would lead to analogues with different alkyl groups on the carbon atom bearing the amine.

Chemical Transformations of the Amine Functionality

The primary amine group of this compound is a versatile handle for a wide range of chemical transformations, most notably for the formation of amides, sulfonamides, and imines.

The primary amine can readily undergo N-acylation or N-sulfonylation to form the corresponding amides and sulfonamides. These reactions are typically performed by treating the amine with an acyl chloride, sulfonyl chloride, or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl or carboxylic acid byproduct.

Given the steric hindrance around the amine nitrogen (a tertiary carbon center), reaction conditions may require elevated temperatures or the use of more potent coupling reagents. chimia.ch While standard coupling reagents are often used, challenges in forming sterically hindered amides can sometimes be overcome with alternative methods, such as the reaction of Grignard reagents with isocyanates. chimia.ch The synthesis of various amide derivatives from related amine structures is a common strategy in medicinal chemistry. nih.gov

Table 2: Representative Amidation and Sulfonamidation Reactions

| Reagent | Base | Product Type | Representative Product Name |

|---|---|---|---|

| Acetyl chloride | Triethylamine | Amide | N-[1-(3-Chloro-2-fluorophenyl)-1-methylethyl]acetamide |

| Benzoyl chloride | Pyridine | Amide | N-[1-(3-Chloro-2-fluorophenyl)-1-methylethyl]benzamide |

| Methanesulfonyl chloride | Triethylamine | Sulfonamide | N-[1-(3-Chloro-2-fluorophenyl)-1-methylethyl]methanesulfonamide |

| Benzenesulfonyl chloride | Pyridine | Sulfonamide | N-[1-(3-Chloro-2-fluorophenyl)-1-methylethyl]benzenesulfonamide |

The reaction of the primary amine with aldehydes or ketones results in the formation of imines, also known as Schiff bases. wikipedia.org This condensation reaction typically occurs under mildly acidic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond. researchgate.netnih.gov

The reaction is an equilibrium process, and the removal of water, often by azeotropic distillation with a suitable solvent like toluene, is used to drive the reaction to completion. google.com A wide variety of carbonyl compounds can be used, leading to a diverse library of Schiff base derivatives.

Table 3: Representative Schiff Base Formation Reactions

| Carbonyl Compound | Conditions | Product (Schiff Base) Name |

|---|---|---|

| Benzaldehyde | Toluene, reflux (Dean-Stark) | N-Benzylidene-1-(3-chloro-2-fluorophenyl)propan-2-amine |

| Acetone (B3395972) | Catalytic acid, reflux | N-(Propan-2-ylidene)-1-(3-chloro-2-fluorophenyl)propan-2-amine |

| Cyclohexanone | Toluene, reflux (Dean-Stark) | N-Cyclohexylidene-1-(3-chloro-2-fluorophenyl)propan-2-amine |

Stereochemical Control in the Synthesis of this compound Derivatives

The parent compound, this compound, is achiral as the carbon atom attached to the amine group bears two identical methyl groups. However, stereocenters can be introduced through derivatization. For example, if an analogue were synthesized where the two methyl groups are replaced by two different alkyl groups, the carbon atom C2 would become a chiral center.

Achieving stereochemical control in the synthesis of such chiral analogues requires asymmetric synthesis methodologies. One powerful approach is the use of transaminases. researchgate.netuniovi.es These enzymes can catalyze the stereoselective transfer of an amine group to a prochiral ketone, producing an enantiomerically pure amine. uniovi.es For instance, the synthesis of a chiral analogue could start with the corresponding prochiral ketone, 1-(3-chloro-2-fluorophenyl)butan-2-one, which could then be subjected to biotransamination with an (R)- or (S)-selective transaminase to yield the desired single enantiomer of the amine product.

Alternatively, traditional chemical methods for synthesizing chiral amines include the reductive amination of prochiral ketones using a chiral auxiliary or catalyst, or the resolution of a racemic mixture of the final amine product. uniovi.es

Chiral Auxiliary Approaches

The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis. In this approach, the prochiral amine, this compound, is covalently bonded to a chiral auxiliary. The inherent chirality of the auxiliary then directs the stereochemical course of subsequent reactions, leading to the preferential formation of one diastereomer. After the desired transformation, the chiral auxiliary can be cleaved and ideally recycled.

While specific examples detailing the derivatization of this compound using chiral auxiliaries are not extensively documented in publicly available literature, general principles from related structures, such as other 2-arylpropan-2-amines, can be extrapolated. Commonly employed chiral auxiliaries for the derivatization of primary amines include derivatives of (S)-(-)-1-phenylethylamine and sulfinamides like (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary).

The general synthetic pathway would involve the formation of an amide or a sulfinamide bond between this compound and the chiral auxiliary. For instance, reaction with an activated carboxylic acid derivative of a chiral auxiliary would yield a chiral amide. This new molecule, now containing a stereogenic center from the auxiliary, can undergo various transformations such as alkylation, acylation, or aldol (B89426) reactions. The steric hindrance and electronic properties of the chiral auxiliary would dictate the facial selectivity of the incoming reagent, leading to a high degree of diastereoselectivity.

A hypothetical reaction scheme using a generic chiral auxiliary is presented below:

| Reactant 1 | Reactant 2 (Chiral Auxiliary) | Product (Diastereomer A) | Product (Diastereomer B) | Diastereomeric Ratio (A:B) |

| This compound | Activated Chiral Carboxylic Acid | Chiral Amide Derivative A | Chiral Amide Derivative B | >95:5 (Hypothetical) |

| This compound | (R)-tert-Butanesulfinyl Chloride | (R)-N-(2-(3-chloro-2-fluorophenyl)propan-2-yl)propane-2-sulfinamide | Not applicable | N/A (Direct formation of sulfinamide) |

Asymmetric Catalysis in Derivative Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as it obviates the need for stoichiometric amounts of a chiral auxiliary. In this methodology, a chiral catalyst is used in substoichiometric quantities to generate a chiral environment that favors the formation of one enantiomer of the product over the other.

For the derivatization of this compound, several catalytic strategies could be envisioned. For example, the nitrogen atom of the amine could be a coordination site for a chiral metal catalyst, which would then activate the molecule for subsequent reactions. Alternatively, the amine could be transformed into an imine, which can then undergo enantioselective reduction or addition reactions catalyzed by a chiral catalyst.

Recent advancements in asymmetric catalysis have highlighted the use of chiral Brønsted acids and transition metal complexes for the functionalization of amines and their derivatives. For instance, a chiral phosphoric acid could protonate the amine, forming a chiral ion pair that directs the approach of a nucleophile. Similarly, chiral rhodium or iridium catalysts are known to be effective in the asymmetric hydrogenation of unsaturated precursors to chiral amines.

A potential application of asymmetric catalysis could involve the dynamic kinetic resolution of a racemic mixture of a derivative of this compound. In this process, a chiral catalyst would selectively react with one enantiomer of the starting material, while simultaneously racemizing the unreacted enantiomer, theoretically allowing for a 100% yield of the desired chiral product.

The table below outlines potential asymmetric catalytic reactions for the derivatization of a precursor to or a derivative of this compound.

| Substrate | Catalyst | Reagent | Product | Enantiomeric Excess (ee) |

| N-acylated derivative of this compound | Chiral Transition Metal Catalyst | Alkylating Agent | α-Substituted Derivative | >90% (Hypothetical) |

| Imine of this compound | Chiral Brønsted Acid | Nucleophile | Chiral Amine Derivative | >90% (Hypothetical) |

| Unsaturated precursor to this compound | Chiral Rhodium-Diphosphine Complex | H₂ | This compound | >95% (Hypothetical) |

It is important to note that while these strategies are well-established for various classes of amines, their specific application and optimization for this compound would require dedicated experimental investigation to determine the optimal conditions, catalysts, and auxiliaries to achieve high yields and stereoselectivities.

Computational Chemistry and Theoretical Studies of 2 3 Chloro 2 Fluorophenyl Propan 2 Amine

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and inherent properties of molecules. These calculations can predict stable conformations, vibrational frequencies, and other spectroscopic data with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Conformational Preferences

Factors such as steric hindrance between the bulky amine group and the substituents on the phenyl ring, as well as non-covalent interactions like intramolecular hydrogen bonds, play a crucial role in determining conformational preferences. nih.gov For instance, studies on similar ortho-fluorinated phenethylamines have shown that the gauche conformer can be stabilized by hydrogen bonding between the amine and the fluorine atom. nih.govacs.org In the case of 2-(3-chloro-2-fluorophenyl)propan-2-amine, the interplay between the steric repulsion of the chloro group and potential hydrogen bonding with the fluoro group would be a key determinant of the preferred conformation.

A typical DFT study would involve geometry optimization of various possible conformers, followed by frequency calculations to confirm that these structures correspond to true energy minima. The relative energies of these conformers would then indicate their thermodynamic stability.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Gauche I | ~60° | 0.00 | Potential N-H···F hydrogen bond |

| Gauche II | ~-60° | 0.25 | Steric interaction with Cl |

| Anti | ~180° | 1.50 | Extended conformation, reduced steric clash |

Note: This table presents hypothetical data based on typical DFT calculations for similar molecules to illustrate the expected outcomes.

Prediction of Spectroscopic Signatures

DFT calculations can also be employed to predict various spectroscopic signatures of this compound, which can be invaluable for its experimental identification and characterization.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. These calculated frequencies, when appropriately scaled, can be compared with experimental Infrared (IR) and Raman spectra. For example, the N-H stretching frequencies would be sensitive to the conformational state and any intramolecular hydrogen bonding. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predictions can aid in the assignment of experimental NMR spectra and provide further evidence for the dominant conformation in solution.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.com This can provide insights into the electronic transitions within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for the Most Stable Conformer of this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| IR Spectroscopy | N-H Stretch | 3350 cm⁻¹ |

| IR Spectroscopy | C-F Stretch | 1100 cm⁻¹ |

| ¹³C NMR | C-ipso (C-Cl) | 135 ppm |

| ¹³C NMR | C-ipso (C-F) | 160 ppm (J_CF = 245 Hz) |

| ¹⁹F NMR | F | -115 ppm |

| UV-Vis Spectroscopy | λ_max | 275 nm |

Note: This table contains hypothetical data derived from typical computational outputs for analogous compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at 0 K, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior at finite temperatures and in different environments, such as in a solvent.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the exploration of the conformational space and the study of how the molecule interacts with its surroundings. For this compound, an MD simulation in a box of water molecules, for instance, would reveal the preferred conformations in an aqueous environment and the nature of the hydrogen bonding network between the amine group and water. uregina.caresearchgate.net

These simulations can provide information on:

Conformational Flexibility: The simulations can show the transitions between different conformers and their relative populations at a given temperature.

Solvation Effects: The arrangement of solvent molecules around the solute can be analyzed to understand how the solvent stabilizes different parts of the molecule.

Intermolecular Interactions: The strength and lifetime of hydrogen bonds and other non-covalent interactions with solvent or other molecules can be quantified.

In Silico Modeling of Reaction Pathways and Transition States for this compound Related Reactions

Computational chemistry can also be used to model the reactivity of this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and thus the rate of the reaction.

For an amine like this compound, several reactions could be of interest for in silico modeling:

N-alkylation or N-acylation: Modeling the reaction of the amine with an electrophile to form a new C-N or N-C=O bond.

Oxidation: Investigating the mechanism of oxidation of the amine group.

Metabolic Transformations: Simulating potential metabolic pathways, such as N-dealkylation or hydroxylation of the aromatic ring.

These studies typically involve locating the transition state structure using specialized algorithms and then calculating its energy and vibrational frequencies to confirm it is a true first-order saddle point. The results of such calculations can provide a detailed mechanistic understanding of the reaction and can be used to predict the feasibility and outcome of chemical transformations.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 3 Chloro 2 Fluorophenyl Propan 2 Amine and Its Derivatives

Development of Hyphenated Techniques for Structural Elucidation

Hyphenated analytical techniques, which couple a separation method with a spectroscopic method, are indispensable for the unambiguous identification of a target compound and its related substances, especially in complex matrices.

Advanced Chromatographic-Spectroscopic Combinations (e.g., GC-MS/MS, LC-HRMS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the analysis of phenethylamine (B48288) derivatives. fda.gov.tw For a compound like 2-(3-Chloro-2-fluorophenyl)propan-2-amine, which possesses some volatility, GC-MS is a viable option, often enhanced by derivatization.

GC-MS/MS Analysis:

The primary amine group in this compound can lead to poor chromatographic peak shape and strong interactions with the GC column. luc.edu Derivatization with agents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common strategy to improve its chromatographic behavior and produce characteristic mass fragments. nih.govnih.gov GC coupled with tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity, which is crucial for distinguishing the analyte from structurally similar impurities. jfda-online.com

Sample Preparation: A typical procedure involves liquid-liquid extraction of the compound from its matrix under basic conditions, followed by evaporation of the solvent and reconstitution in a suitable solvent for derivatization. nih.gov

Instrumentation: A high-resolution capillary GC column, such as a 5% phenyl-methylpolysiloxane, would be suitable for separation. The MS/MS detector would be operated in Multiple Reaction Monitoring (MRM) mode for targeted analysis, enhancing specificity. nih.gov

Table 1: Representative GC-MS/MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value/Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium, 1.0 mL/min |

| Deriv. Agent | Trifluoroacetic anhydride (TFAA) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ of TFAA derivative |

| Product Ions (m/z) | Characteristic fragments from the phenyl ring and side chain |

LC-HRMS Analysis:

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) offers the advantage of analyzing the compound without derivatization and is suitable for a wide range of polar and non-polar compounds. fda.gov This technique is particularly powerful for identifying unknown impurities and degradation products. bohrium.com

Chromatography: Reversed-phase HPLC using a C18 or phenyl-hexyl column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed for phenethylamines. nih.govnih.gov

Mass Spectrometry: An Orbitrap or Time-of-Flight (TOF) mass analyzer provides high mass accuracy, enabling the determination of elemental compositions for the parent compound and its impurities. bohrium.com The fragmentation patterns obtained from MS/MS experiments help in the structural elucidation of these related substances. nih.gov

Table 2: Illustrative LC-HRMS Parameters for this compound

| Parameter | Value/Condition |

| LC Column | C18, 100 mm x 2.1 mm, 2.7 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Orbitrap or Q-TOF |

| Resolution | > 60,000 FWHM |

| Scan Mode | Full scan MS and data-dependent MS/MS |

Multi-Nuclear NMR Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. hyphadiscovery.com For this compound, a suite of NMR experiments would be required for a complete structural assignment.

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The aromatic region would show complex splitting patterns due to the chloro and fluoro substituents.

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule.

¹⁹F NMR: Is crucial for confirming the presence and environment of the fluorine atom on the phenyl ring.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, which is vital for piecing together the molecular structure. hyphadiscovery.com

The precise chemical shifts and coupling constants would be influenced by the positions of the chloro and fluoro substituents on the phenyl ring.

Crystallographic Studies for Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com This is essential for understanding the compound's conformation, packing in the solid state, and identifying potential polymorphs. For a chiral compound like this compound, crystallographic analysis of a single enantiomer or a diastereomeric salt can determine its absolute configuration. nih.gov The solid-state structure can influence physical properties such as solubility and stability. mdpi.comrsc.org

Development of Quantitative Analytical Methods for Research Purity and Impurity Profiling

For determining the purity of a research compound and profiling its impurities, robust and validated quantitative methods are necessary. nih.govtechnologynetworks.com High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose. youtube.comyoutube.com

A stability-indicating HPLC method would be developed to separate the main compound from its potential process-related impurities and degradation products. The method would be validated according to established guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. dergipark.org.tr

Table 3: Representative HPLC Method Parameters for Purity and Impurity Determination

| Parameter | Value/Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient, optimized for separation |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Injection Vol. | 10 µL |

Since this compound is chiral, enantiomeric purity is also a critical quality attribute. Chiral HPLC, using a chiral stationary phase (CSP), is the standard method for separating and quantifying the enantiomers. chromforum.orgnih.govphenomenex.comregistech.com The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomers.

Future Directions and Emerging Research Avenues for 2 3 Chloro 2 Fluorophenyl Propan 2 Amine Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 2-(3-chloro-2-fluorophenyl)propan-2-amine traditionally relies on batch processing, which can be time-consuming and challenging to scale. The integration of continuous flow chemistry and automated synthesis platforms presents a significant opportunity to streamline its production, enhance safety, and accelerate the discovery of new analogues.

Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, is particularly well-suited for reactions involving hazardous reagents or intermediates, such as those often used in fluorination. vapourtec.compharmtech.com This approach minimizes the volume of hazardous material present at any given moment and allows for precise control over reaction parameters like temperature and pressure, leading to improved yields and selectivity. pharmtech.com For example, a continuous flow protocol for the Balz-Schiemann reaction, a key method for introducing fluorine to an aromatic ring, has been developed to avoid the isolation of potentially unstable diazonium salts. mit.edu A multi-step synthesis of fluorinated amines and their derivatives can be designed as a continuous, end-to-end process, from initial reactants to the purified final product. chemistryviews.org

Automated synthesis platforms, often integrated with artificial intelligence (AI), can further revolutionize this process. researchgate.net These systems can manage the entire workflow, from planning synthetic routes to the physical execution of reactions and purification. nih.gov Companies like Synple Chem have developed platforms that use pre-packaged reagent cartridges to automate multi-step syntheses, including the formation of amides and other functional groups. synplechem.comresearchgate.netsynplechem.com By combining a library of building blocks with predictive algorithms, these platforms can rapidly synthesize and test a vast number of analogues of a target molecule. synplechem.com This would enable the efficient exploration of the chemical space around this compound for structure-activity relationship (SAR) studies.

Table 1: Comparison of Batch vs. Flow Synthesis for Halogenated Aryl Amines

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Difficult; often requires re-optimization of conditions. | Easier to scale by running the system for longer periods. |

| Safety | Higher risk due to large volumes of reagents and intermediates. | Improved safety by minimizing reaction volume at any given time. vapourtec.com |

| Process Control | Less precise control over temperature and mixing, potential for hotspots. | Excellent heat and mass transfer, precise control over parameters. pharmtech.com |

| Reaction Time | Can be lengthy, including time for heating, cooling, and transfers. | Significantly reduced reaction times due to efficient mixing and heat transfer. |

| Reproducibility | Can vary between batches. | High reproducibility and consistency. |

| Automation | Can be partially automated, but full automation is complex. | Highly amenable to full automation and integration with online analytics. nih.gov |

Exploration of Photocatalytic Approaches in this compound Synthesis

Visible-light photoredox catalysis has emerged as a powerful and environmentally benign tool in organic synthesis. nih.gov It operates under mild conditions and can activate otherwise inert chemical bonds, offering novel pathways for constructing complex molecules. rsc.org This methodology is particularly effective for the synthesis and functionalization of amines. acs.orgnih.gov

The core principle involves a photocatalyst that, upon absorbing visible light, becomes electronically excited. rsc.org This excited catalyst can then engage in single-electron transfer (SET) with a substrate, such as an amine, to generate highly reactive intermediates like amine radical cations. nih.gov These intermediates can undergo various transformations, leading to the formation of α-amino radicals or iminium ions, which are valuable precursors for C-C and C-N bond formation. nih.govnih.gov

For a molecule like this compound, photocatalysis could be employed in several ways:

Novel Synthetic Routes: A photocatalytic strategy could be designed to construct the α-tertiary amine core. For instance, a multicomponent reaction involving a substituted phenyl precursor, an amine source, and an alkene could be mediated by a photocatalyst to assemble the final structure in a highly convergent manner. acs.org

Late-Stage Functionalization: Photocatalysis could enable the modification of the parent molecule to create derivatives. By leveraging the reactivity of the amine or the aromatic ring under photochemical conditions, new functional groups could be introduced with high selectivity.

The choice of photocatalyst is critical and depends on the specific transformation desired. Common catalysts include ruthenium and iridium complexes, as well as organic dyes, each with distinct redox potentials. nih.gov

Table 2: Common Photocatalysts and Their Potential Application in Amine Synthesis

| Photocatalyst | Abbreviation | Key Features | Potential Application for Aryl Amines |

|---|---|---|---|

| Tris(bipyridine)ruthenium(II) chloride | Ru(bpy)₃Cl₂ | Well-established, strong oxidant in excited state. | Generation of amine radical cations for subsequent C-C bond formation. nih.govacs.org |

| Iridium(III) Phenylpyridine Complexes | [Ir(ppy)₂(dtbbpy)]PF₆ | Highly tunable photophysical properties; strong reductant and oxidant. | Used in reductive coupling reactions and hydrogen atom transfer (HAT) catalysis. nih.govrsc.org |

| 4CzIPN | - | Organic photocatalyst; strong oxidizing and reducing power. | Metal-free synthesis, suitable for various redox processes. |

| Eosin Y | - | Organic dye; inexpensive and effective for specific transformations. | Often used in atom transfer radical addition (ATRA) reactions. |

Opportunities for Advanced Materials Science Applications (Hypothetical/Theoretical)

Organofluorine compounds are foundational to modern materials science due to the unique properties imparted by the carbon-fluorine bond, such as high thermal stability, chemical inertness, and low surface energy. numberanalytics.comnumberanalytics.comoup.com The specific structure of this compound, which combines a halogenated aromatic ring with a tertiary amine group, makes it a theoretically interesting building block for advanced materials.

Hypothetically, this molecule could be used as a monomer or a functional additive in the development of new polymers and materials with tailored properties:

High-Performance Polymers: Incorporation of the 3-chloro-2-fluorophenyl moiety into a polymer backbone could enhance its thermal stability and chemical resistance. numberanalytics.com The presence of both chlorine and fluorine could fine-tune properties like the refractive index, dielectric constant, and hydrophobicity, making such materials suitable for applications in electronics, optics, or specialized coatings. numberanalytics.comresearchgate.net

Functional Surfaces: The amine group provides a reactive handle for grafting the molecule onto surfaces, creating modified materials with unique surface properties. For example, it could be used to create hydrophobic or oleophobic coatings.

Organic Electronics: Fluorinated π-conjugated materials are used in devices like organic solar cells. researchgate.net While this specific amine is not π-conjugated itself, it could serve as a precursor or a peripheral functional group to modify the electronic properties and stability of active materials in organic electronic devices.

Table 3: Hypothetical Materials Science Applications and Enabling Structural Features

| Hypothetical Application | Relevant Structural Feature(s) | Desired Property |

|---|---|---|

| Specialty Fluoropolymers | C-F and C-Cl bonds on the aromatic ring. | High thermal stability, chemical resistance, modified refractive index. numberanalytics.com |

| Liquid Crystals | Rigid halogenated phenyl group. | Control over optical anisotropy and stability. numberanalytics.comwikipedia.org |

| Proton-Exchange Membranes | Potential for sulfonation on the aromatic ring. | Use in fuel cells, similar to other fluorinated ionomers. researchgate.net |

| Photoresist Materials | Fluorinated aromatic structure. | Transparency at specific UV wavelengths for lithography. researchgate.net |

| Advanced Lubricants | Fluorocarbon characteristics. | Low coefficient of friction and high-temperature stability. wikipedia.org |

New Frontiers in Computational Organic Chemistry Applied to Amines

Computational chemistry provides powerful tools for understanding molecular structure, reactivity, and properties, thereby accelerating experimental research. For a molecule like this compound, computational methods can offer deep insights and guide future investigations.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. DFT calculations can be used to:

Predict Molecular Properties: Determine the optimal three-dimensional geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the HOMO-LUMO energy gap, which relates to the molecule's reactivity. researchgate.net

Model Reaction Mechanisms: Elucidate the step-by-step pathway of a chemical reaction, identify transition states, and calculate activation energies. This can help in optimizing reaction conditions for its synthesis or predicting its behavior in new reactions.

Understand Intermolecular Interactions: The presence of chlorine and fluorine atoms allows for the formation of halogen bonds, a type of noncovalent interaction that is increasingly recognized as important in medicinal chemistry and materials science. nih.gov Computational models can accurately describe these interactions, predicting how the molecule might bind to a biological target or self-assemble in a material.

Beyond DFT, Quantitative Structure-Activity Relationship (QSAR) models can be developed. By calculating various molecular descriptors for a series of analogues and correlating them with experimental data, these models can predict the properties of new, unsynthesized compounds, streamlining the discovery process. frontiersin.org

Table 4: Application of Computational Methods to this compound

| Computational Method | Information Gained | Relevance to Research |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reaction energetics, spectroscopic properties. researchgate.net | Guides synthetic planning, helps interpret experimental data, predicts reactivity. |

| Ab Initio Methods | High-accuracy energy and property calculations. | Benchmarking DFT results and studying complex electronic effects. |

| Molecular Dynamics (MD) Simulation | Conformational flexibility, solvent effects, interactions with other molecules over time. | Understanding behavior in solution or within a material matrix. |

| QSAR Modeling | Correlation of molecular structure with physical or biological properties. frontiersin.org | Predictive design of new analogues with desired characteristics. |

| Halogen Bond Modeling | Strength and directionality of C-Cl···X and C-F···X interactions. nih.gov | Design of materials or ligands that exploit these noncovalent bonds. |

Q & A

Q. What synthetic strategies are recommended for preparing 2-(3-Chloro-2-fluorophenyl)propan-2-amine, and how can reaction parameters be optimized?

The synthesis of halogenated phenylpropan-2-amine derivatives typically involves nucleophilic substitution or reductive amination. For example, a two-step process (e.g., alkylation followed by acid-catalyzed cyclization) can be adapted, with reaction conditions tailored to minimize side products. Inert atmospheres (e.g., nitrogen) and controlled temperatures (0–5°C for sensitive intermediates) are critical to prevent oxidation or decomposition . Purification via recrystallization or column chromatography improves yield and purity.

Q. How can the molecular structure of this compound be confirmed using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is widely used for structural elucidation. Hydrogen bonding patterns and halogen (Cl/F) interactions can be analyzed using graph-set notation to understand packing motifs . For amorphous samples, complementary techniques like NMR (¹H/¹³C, 19F) and high-resolution mass spectrometry (HRMS) are essential .

Advanced Research Questions

Q. What computational approaches are effective in predicting the collision cross-section (CCS) and conformational stability of this compound?

Ion mobility-mass spectrometry (IM-MS) coupled with density functional theory (DFT) calculations can model CCS values. The compound’s halogenated phenyl ring introduces steric and electronic effects, influencing its gas-phase conformation. Software like MOBCAL or IMPACT integrates van der Waals radii and charge distributions to simulate ion mobility .

Q. How does the chloro-fluoro substitution pattern on the phenyl ring affect binding to serotonin receptors (e.g., 5-HT2A)?

Comparative molecular docking studies using crystal structures of 5-HT2A (PDB ID: 6WGT) reveal that the 3-chloro-2-fluoro substitution enhances hydrophobic interactions with Phe340 and Tyr370 residues. Competitive radioligand binding assays (e.g., using [³H]ketanserin) quantify affinity (Ki), while functional assays (e.g., calcium flux) assess agonism/antagonism .

Q. What analytical workflows resolve enantiomeric purity, and how does stereochemistry influence pharmacological activity?

Chiral HPLC (e.g., using amylose- or cellulose-based columns) or capillary electrophoresis with cyclodextrin additives separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. Stereochemistry impacts metabolic stability; for example, (R)-enantiomers may exhibit prolonged half-life due to reduced CYP450-mediated oxidation .

Q. How can hydrogen-bonding networks in co-crystals of this compound be engineered to enhance solubility?

Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) leverages Etter’s rules for hydrogen-bond motifs. Differential scanning calorimetry (DSC) and powder XRD monitor phase stability, while dissolution studies in biorelevant media (FaSSIF/FeSSIF) quantify solubility improvements .

Methodological Considerations

Q. What strategies mitigate halogen exchange or defluorination during synthetic scale-up?

- Avoid protic solvents (e.g., water) in fluorination steps to prevent nucleophilic displacement.

- Use silver salts (AgNO3) to stabilize halogen intermediates.

- Monitor reaction progress via LC-MS to detect defluorination byproducts early .

Q. How are metabolic pathways of this compound characterized in vitro?

Liver microsome assays (human or rodent) identify phase I metabolites (e.g., N-demethylation, hydroxylation). LC-QTOF-MS detects glutathione adducts for reactive intermediate analysis. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) clarify enzymatic contributions .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported binding affinities for structurally similar analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.